Product packaging for Aminacrine pyruvate(Cat. No.:CAS No. 25332-08-5)

Aminacrine pyruvate

Cat. No.: B605425
CAS No.: 25332-08-5
M. Wt: 282.3
InChI Key: OODMFCDELLGINE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aminacrine Pyruvate is a chemical combination for research applications. The formulation brings together the properties of its constituent compounds. Aminacrine is a known antiseptic agent and fluorescent dye that has been used in clinical settings as a topical antiseptic and experimentally as a mutagen due to its interaction with DNA . Pyruvate is a fundamental biochemical metabolite, serving as the end-product of glycolysis and a crucial intersection in metabolic pathways for carbohydrates, proteins, and fats . Exogenous pyruvate compounds have demonstrated significant research value for their antioxidant and anti-inflammatory properties, with studies showing cytoprotective effects against oxidative stress induced by various toxicants . This combination is supplied strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal uses. All safety data sheets and handling procedures must be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14N2O3 B605425 Aminacrine pyruvate CAS No. 25332-08-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

25332-08-5

Molecular Formula

C16H14N2O3

Molecular Weight

282.3

IUPAC Name

acridin-9-amine;2-oxopropanoic acid

InChI

InChI=1S/C13H10N2.C3H4O3/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;1-2(4)3(5)6/h1-8H,(H2,14,15);1H3,(H,5,6)

InChI Key

OODMFCDELLGINE-UHFFFAOYSA-N

SMILES

CC(=O)C(=O)O.C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aminacrine pyruvate

Origin of Product

United States

Synthetic Strategies and Structural Modifications in Aminacrine Pyruvate Research

Methodologies for Aminacrine Pyruvate (B1213749) Synthesis

Aminacrine pyruvate (CAS 25332-08-5) is the salt formed from the reaction of the basic compound 9-aminoacridine (B1665356) with the α-keto acid, pyruvic acid. medkoo.com The synthesis is a straightforward acid-base reaction. While specific documented procedures for this exact salt formation are not detailed in the mainstream literature, the synthesis can be inferred from standard organic chemistry principles. It typically involves combining equimolar amounts of 9-aminoacridine and pyruvic acid in a suitable solvent, followed by isolation of the resulting salt.

The synthesis of the precursors is well-established:

Aminacrine (9-aminoacridine): The discovery and synthesis of 9-aminoacridine originated from early 20th-century explorations of acridine (B1665455) derivatives. chemblink.com Scientists modified the basic acridine structure to create new functionalities, leading to the synthesis of 9-aminoacridine. chemblink.com A common laboratory and industrial synthesis involves the reaction of N-phenylanthranilic acid with phosphorus oxychloride to form 9-chloroacridine, which is then treated with ammonium (B1175870) carbonate under pressure or heated with phenol (B47542) and ammonium chloride to yield 9-aminoacridine.

Pyruvic Acid: Pyruvic acid is a key biological metabolite and a fundamental chemical building block. metwarebio.comnih.gov A standard laboratory preparation involves the dehydration and decarboxylation of tartaric acid. nih.gov This is achieved by heating a mixture of powdered tartaric acid and a dehydrating agent like finely powdered potassium acid sulfate. orgsyn.org The resulting distillate is then purified by fractional distillation under reduced pressure to yield pyruvic acid. orgsyn.org

Design and Synthesis of Aminacrine-Based Analogues and Derivatives

The planar, tricyclic structure of aminacrine makes it an ideal scaffold for chemical modification to create derivatives with diverse properties. oup.com Researchers have explored numerous synthetic routes to generate these analogues.

Substitution on the Acridine Ring: The synthesis of halogenated aminacrine analogues has been a significant area of research. Analogues containing fluorine, chlorine, bromine, and iodine have been synthesized and tested. oup.comoup.com For example, fluoro-substituted aminacrines are prepared, and while the highly electron-withdrawing fluorine atom does not significantly decrease the basicity, it can influence biological activity. oup.com Therapeutic 3-aminoacridine derivatives were historically produced by reducing the corresponding 3-nitro species. oup.com

Modification of the 9-Amino Group: The amino group at the 9-position is a frequent site for modification. A series of 9-aminoacridine derivatives (RM1-RM6) were synthesized through the condensation of 9-aminoacridine with various substituted phenacyl, benzoyl, and benzyl (B1604629) halides. nih.gov Other strategies involve incorporating the amino group into a nitrogen-containing ring, which can alter physicochemical properties like lipophilicity while maintaining DNA-binding properties similar to the parent compound. oup.comoup.com

Conjugate Synthesis: More complex derivatives have been synthesized by conjugating aminacrine to other molecules. One method involves creating a Schiff's base. In a documented synthesis, Gum Arabic (GA) was first oxidized to create Arabic Gum dialdehyde (B1249045) (AGDA). Subsequently, 9-aminoacridine was coupled to the AGDA via an imine bond to form a biopolymer-drug conjugate. nih.gov

Design and Synthesis of Pyruvate-Based Analogues and Metabolite Modulators

Pyruvic acid is a central hub in cellular metabolism, linking glycolysis to the citric acid cycle. metwarebio.comnih.gov Synthetic analogues of pyruvate are often designed to act as inhibitors or modulators of key metabolic enzymes, such as pyruvate dehydrogenase (PDH) and pyruvate carboxylase (PC). nih.gove-dmj.orgnih.gov

Phosphinate and Phosphonate (B1237965) Analogues: To mimic the substrate pyruvate and inhibit PDH, analogues have been synthesized where the carboxyl group is replaced by a phosphinate or phosphonate group. nih.gov Acetylphosphinate (AcPH), a potent PDH inhibitor, was synthesized by first removing water from phosphinic acid and then adding triethyl orthoacetate dropwise under an argon atmosphere. nih.gov The reaction is initiated by passing dry HCl gas through the solution. nih.gov

Thiamine (B1217682)/Furan (B31954) Analogues: The enzyme pyruvate dehydrogenase requires thiamine pyrophosphate (TPP) as a cofactor. cam.ac.ukrsc.org Researchers have designed TPP analogues to act as competitive inhibitors. A series of furan-based thiamine analogues were developed as potent and selective inhibitors of the PDH E1 subunit. cam.ac.uk A novel analogue, pyrrothiamine, which features a central pyrrole (B145914) ring instead of the typical thiazolium ring, was also synthesized to create selective PDH inhibitors. rsc.org The synthesis of a furan analogue of TPP involved a gold(I)-catalysed cyclisation of an alkynyl alcohol to form the furan ring. beilstein-journals.org

Erianin (B49306) Analogues: Based on the principle of bioisosterism, a series of novel erianin analogues were designed and synthesized to act as inhibitors of pyruvate carboxylase (PC). nih.gov The synthesis involved altering the two aromatic rings of the natural product erianin, the substituents on these rings, and the linker connecting them. nih.gov

Structure-Activity Relationship (SAR) Studies of Aminacrine and Pyruvate Related Entities

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure correlates with biological function and for guiding the design of more effective and selective compounds.

Aminacrine SAR: The biological activity of aminacrine and its derivatives is strongly linked to specific structural features. oup.compsu.edu

Planarity: The planarity of the tricyclic acridine ring system is critical for its primary mechanism of action, which involves intercalation between the base pairs of DNA. oup.compsu.edu Disruption of this flat structure, for example in the saturated analogue tacrine, alters its biological activity profile. oup.comacs.orgnih.gov

Ionization: A high degree of cationic ionization at physiological pH is essential for activity. This is why amino groups at positions 3, 6, and especially 9, which have electronic conjugation with the ring nitrogen, produce the most active compounds. oup.com

Substituent Effects: The type and position of substituents on the acridine ring significantly modulate activity. A methyl group at the C-2 position can reduce both DNA intercalative ability and mutagenicity. oup.com In contrast, including a 2-bromo or 2-iodo substituent increases intercalation relative to a 2-chloro analogue but leads to decreased mutagenicity. oup.com For imidazoacridinones, a class of aminacrine derivatives, QSAR studies revealed that lipophilicity significantly influences the cytotoxicity of 8-hydroxy analogues, suggesting that activity could be improved by creating more hydrophilic derivatives. nih.gov

Pyruvate Analogues SAR: SAR studies for pyruvate analogues focus on their effectiveness as enzyme inhibitors. nih.govnih.govcam.ac.uk

PDH Inhibitors: For synthetic analogues of pyruvate that target the pyruvate dehydrogenase complex, the nature of the group replacing the carboxylate is critical. Studies comparing phosphinate and phosphonate analogues revealed that the phosphinate analogue (AcPH) is orders of magnitude more potent as an inhibitor than the corresponding phosphonate analogue (AcPMe). nih.gov For furan-based thiamine analogues, SAR findings helped identify structural elements distinctive to the PDH E1 subunit, allowing for the development of inhibitors that are selective for this enzyme over other TPP-dependent enzymes. cam.ac.ukrsc.org

PC Inhibitors: In the design of erianin analogues as pyruvate carboxylase inhibitors, specific substitutions were found to enhance activity. Replacing a hydroxyl group on one of the aromatic rings with a fluorine atom resulted in compounds with higher inhibitory activity than the parent compound, erianin. nih.gov Molecular modeling suggested the fluorine atom could form favorable hydrogen and fluorine bonds within the enzyme's active site. nih.gov

Interactive Table: Summary of Structure-Activity Relationship (SAR) Findings

Compound TypeStructural ModificationKey SAR FindingReference
AminacrineDisruption of ring planarity (e.g., Tacrine)Alters mechanism of action and biological target. oup.comnih.gov
AminacrineSubstitution at C-2 with a methyl groupReduces DNA intercalation and mutagenicity. oup.com
AminacrineSubstitution at C-2 with bromo or iodo groupsIncreases DNA intercalation but decreases mutagenicity. oup.com
ImidazoacridinonesIncreased hydrophilicity in 8-hydroxy analoguesPredicted to improve antitumour activity. nih.gov
Pyruvate AnaloguesCarboxylate replaced with phosphinate (AcPH)Orders of magnitude more potent PDH inhibition than phosphonate. nih.gov
Erianin AnaloguesHydroxyl group replaced with fluorineIncreased inhibitory activity against pyruvate carboxylase. nih.gov

Mechanistic Investigations of Aminacrine Pyruvate S Biological Activities

Molecular and Cellular Interaction Profiles

DNA Intercalation and Modulation of Nucleic Acid Synthesis

Aminacrine, a highly fluorescent dye, is known for its interaction with DNA, a characteristic that underpins its use as a topical antiseptic and as a mutagen in experimental settings. medkoo.com The core of this interaction lies in its ability to intercalate, or insert itself, between the base pairs of the DNA double helix. This process is facilitated by the planar nature of the acridine (B1665455) molecule and cationic ionization. oup.com The planarity of the acridine structure is a crucial factor for its antibacterial activity. oup.com

The binding of aminacrine to DNA can induce structural changes in the nucleic acid. For instance, the binding of 9-aminoacridine (B1665356) has been shown to cause hypersensitivity of adenine (B156593) residues to chemical modification, which is attributed to the unwinding and extension of the DNA helix caused by intercalation. nih.gov This interaction is not merely a passive insertion; it actively modulates processes involving nucleic acids. As an intercalating agent, aminacrine can interfere with DNA replication and transcription, processes fundamental to cell survival and proliferation. ijabbr.com By disrupting the normal structure of DNA, it can lead to frameshift mutations, a property that has been a subject of study. The interaction is also known to inhibit nucleic acid synthesis by forming nitroso radicals that disrupt the DNA of microbial cells. wikipedia.org

Research has also explored how modifications to the aminacrine structure affect its DNA intercalative ability. For example, the addition of a methyl group can reduce both DNA intercalation and mutagenicity, while certain halogen substitutions can increase intercalation but decrease mutagenicity. oup.com This highlights the nuanced relationship between the chemical structure of acridine derivatives and their biological effects related to DNA interaction.

Interactions with Specific Cellular Enzymes and Protein Targets

Topoisomerases are crucial enzymes that manage the topological states of DNA, such as supercoiling, by catalyzing the breaking and rejoining of DNA strands. ijabbr.com This action is vital for processes like DNA replication, transcription, and repair. ijabbr.com Topoisomerase inhibitors are compounds that interfere with this process, often leading to DNA damage and subsequent cell death, making them a target for therapeutic agents. ijabbr.comfrontiersin.org

Aminacrine and its derivatives have been investigated for their effects on topoisomerases. While the primary mechanism of aminacrine's antimicrobial action is often cited as DNA intercalation, the consequences of this intercalation can extend to the function of enzymes that interact with DNA. oup.com The structural changes induced in DNA by intercalators can interfere with the binding and catalytic activity of topoisomerases. Some topoisomerase inhibitors work by trapping the enzyme-DNA complex, which leads to an increase in DNA strand breaks. ijabbr.com Although direct studies specifically detailing the inhibition of topoisomerase by aminacrine pyruvate (B1213749) are not extensively available, the known DNA intercalating properties of the aminacrine moiety suggest a potential for such an interaction. oup.comunito.itmedchemexpress.cn

The Pyruvate Dehydrogenase Complex (PDC) is a multi-enzyme complex that plays a pivotal role in cellular metabolism by converting pyruvate into acetyl-CoA. wikipedia.org This reaction links the metabolic pathway of glycolysis to the citric acid cycle. wikipedia.org The regulation of PDC is critical for controlling the rate of carbohydrate metabolism. wikipedia.org

The activity of the PDC is tightly controlled through allosteric regulation and covalent modification, specifically phosphorylation and dephosphorylation. wikipedia.orgnih.gov The complex is inhibited by its products, acetyl-CoA and NADH, and activated by its substrates, pyruvate and CoA. youtube.com Furthermore, the enzyme pyruvate dehydrogenase kinase (PDK) inactivates the PDC by phosphorylation, while pyruvate dehydrogenase phosphatase (PDP) activates it through dephosphorylation. wikipedia.org

While direct evidence of aminacrine pyruvate modulating the Pyruvate Dehydrogenase Complex is not prominent in the available literature, the pyruvate component of the compound is a key substrate for the PDC. youtube.com The regulation of PDC is influenced by the cellular concentrations of pyruvate. nih.gov Therefore, an increase in pyruvate availability could potentially influence the activity of the PDC by promoting its activation and subsequent conversion to acetyl-CoA.

Pyruvate kinase (PK) is a key enzyme in the glycolytic pathway, catalyzing the final and irreversible step: the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, which also generates ATP. nih.govthalassaemia.org.cy Due to its critical role in controlling metabolic flux and energy production, the regulation of pyruvate kinase is of significant interest. nih.govpatsnap.com

Pyruvate kinase activity is modulated by various mechanisms, including allosteric regulation and covalent modifications. patsnap.comnih.gov Allosteric modulators can either activate or inhibit the enzyme's activity by binding to a site other than the active site and inducing a conformational change. patsnap.com For example, fructose-1,6-bisphosphate (FBP) is a known allosteric activator, while ATP and alanine (B10760859) act as allosteric inhibitors. patsnap.com

The pyruvate component of this compound is the product of the reaction catalyzed by pyruvate kinase. nih.gov In metabolic pathways, high concentrations of a product can sometimes lead to feedback inhibition of the enzyme that produces it. However, the primary regulation of pyruvate kinase is typically through allosteric effectors and covalent modification rather than direct product inhibition by pyruvate. nih.gov The influence of this compound on PK activity would likely be indirect, potentially through broader metabolic shifts resulting from the introduction of pyruvate.

Pyruvate carboxylase (PC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of pyruvate to form oxaloacetate. wikipedia.orgnih.gov This reaction is crucial for several metabolic pathways, including gluconeogenesis (the synthesis of glucose from non-carbohydrate sources) and the replenishment of intermediates in the tricarboxylic acid (TCA) cycle. nih.govebi.ac.uk

The activity of pyruvate carboxylase is regulated by the availability of its substrates, pyruvate and bicarbonate, and is allosterically activated by acetyl-CoA. nih.gov This activation by acetyl-CoA is a key regulatory point, signaling a need for more oxaloacetate, either for gluconeogenesis when energy is high or to support the TCA cycle. nih.gov

Given that pyruvate is the primary substrate for pyruvate carboxylase, the introduction of this compound could directly influence the activity of this enzyme by increasing the substrate pool. nih.gov An elevated concentration of pyruvate can drive the reaction toward the synthesis of oxaloacetate, assuming other conditions, such as the presence of the activator acetyl-CoA, are met. nih.gov This highlights a potential role for this compound in modulating metabolic pathways that are dependent on the function of pyruvate carboxylase.

Mitochondrial Pyruvate Carrier (MPC) Inhibition

Perturbations of Core Metabolic Pathways

Glycolysis is a fundamental metabolic pathway that breaks down glucose into pyruvate. libretexts.orgwikipedia.org The regulation of this pathway occurs at several key enzymatic steps, primarily catalyzed by hexokinase, phosphofructokinase, and pyruvate kinase. libretexts.orgditki.com These enzymes are subject to allosteric regulation by various metabolites that signal the cell's energy status, such as ATP, ADP, AMP, and citrate (B86180). libretexts.org

When the Mitochondrial Pyruvate Carrier (MPC) is inhibited, pyruvate cannot enter the mitochondria, which can lead to an accumulation of glycolytic intermediates and a subsequent feedback regulation of the glycolytic pathway. biorxiv.org For example, high levels of ATP and citrate, which can increase due to a blockage in the TCA cycle, inhibit phosphofructokinase, a key control point in glycolysis. libretexts.orglibretexts.org Conversely, an increase in AMP levels activates phosphofructokinase. ditki.com The final step of glycolysis, catalyzed by pyruvate kinase, is also a regulatory point, inhibited by ATP and alanine. libretexts.orgditki.comlibretexts.org

Cellular redox state, the balance between oxidized and reduced molecules like NAD+/NADH, is intricately linked to metabolic pathways. mdpi.com An imbalance in this state, often due to excessive production of reactive oxygen species (ROS), leads to oxidative stress, which can damage cellular components like DNA, proteins, and lipids. wikipedia.orgfrontiersin.org

The inhibition of the mitochondrial pyruvate carrier and the subsequent alteration of metabolic fluxes can modulate the cellular redox state. elifesciences.orgbiorxiv.org For example, a shift towards glycolysis and away from mitochondrial respiration can alter the NADH/NAD+ ratio. biorxiv.org Pyruvate itself has been shown to have antioxidant properties, capable of scavenging ROS and protecting mitochondria from oxidative stress. nih.gov It can suppress mitochondrial ROS generation and help maintain the mitochondrial membrane potential under oxidative stress conditions. nih.gov The cellular response to oxidative stress involves the activation of transcription factors like NRF2, which regulate the expression of antioxidant enzymes. mdpi.commdpi.com

Pyruvate and TCA cycle intermediates serve as crucial links between carbohydrate, amino acid, and fatty acid metabolism. libretexts.orglibretexts.org Several amino acids, known as glucogenic amino acids, can be converted into pyruvate or TCA cycle intermediates, which can then be used for glucose synthesis (gluconeogenesis). marmara.edu.trlibretexts.orgmhmedical.com For example, alanine can be converted to pyruvate through a transamination reaction. youtube.comnih.gov

Pyruvate can also be converted to acetyl-CoA, which is a building block for fatty acid synthesis. libretexts.orgwikipedia.org This process occurs in the cytoplasm and requires NADPH as a reductant. uh.edu The inhibition of the mitochondrial pyruvate carrier can redirect metabolic flux, potentially impacting the pools of precursors available for both amino acid and fatty acid synthesis. mdpi.comelifesciences.org For example, reduced pyruvate entry into the TCA cycle can limit the availability of citrate, which is a key source of cytosolic acetyl-CoA for fatty acid synthesis.

Table of Key Metabolic Enzymes and Their Regulation

EnzymePathwayActivatorsInhibitors
Hexokinase Glycolysis-Glucose-6-phosphate
Phosphofructokinase GlycolysisAMP, Fructose-2,6-bisphosphateATP, Citrate, Low pH
Pyruvate Kinase GlycolysisFructose-1,6-bisphosphate, AMPATP, Alanine, Acetyl-CoA
Pyruvate Dehydrogenase Complex (PDHC) Pyruvate to Acetyl-CoA-ATP, Acetyl-CoA, NADH
Citrate Synthase TCA Cycle-NADH, Succinyl-CoA, Citrate, ATP
Isocitrate Dehydrogenase TCA CycleADP, Ca2+ATP, NADH
α-Ketoglutarate Dehydrogenase TCA CycleCa2+Succinyl-CoA, NADH
Modulation of Cellular Redox State and Oxidative Stress Responses

Influence on Cellular Signaling Cascades

The biological effects of this compound extend to its interaction with and modulation of several critical intracellular signaling pathways. These cascades are fundamental to cellular processes ranging from inflammation and immune response to cell growth and neuronal function. Understanding how this compound influences these pathways provides insight into its broader physiological and pathological implications.

Inflammasomes are multiprotein complexes that play a crucial role in the innate immune system by responding to pathogens and cellular stress. promega.es Their activation leads to the maturation and secretion of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of programmed cell death known as pyroptosis. promega.esfrontiersin.org The activation process typically involves a two-step signaling process: a "priming" signal that upregulates the expression of inflammasome components, and an "activation" signal that triggers the assembly of the complex. frontiersin.orgmdpi.com

The NLRP3 inflammasome is one of the most well-characterized inflammasomes and can be activated by a variety of stimuli, including bacterial and viral components, as well as endogenous danger signals. promega.esfrontiersin.org Research has shown that inhibition of pyruvate dehydrogenase kinase (PDHK) can significantly reduce NLRP3 inflammasome activation in macrophages. nih.gov This inhibition leads to decreased cleavage of caspase-1 and reduced secretion of IL-1β. nih.gov The effect of PDHK inhibition on the NLRP3 inflammasome is believed to be independent of its usual role in regulating pyruvate dehydrogenase, suggesting a non-canonical function in promoting mitochondrial stress and supporting inflammasome activation during acute inflammation. nih.gov

ComponentRole in Inflammasome ActivationEffect of PDHK Inhibition
NLRP3 Sensor protein that detects danger signalsAttenuated activation
Caspase-1 Protease that cleaves pro-inflammatory cytokinesReduced cleavage
IL-1β Pro-inflammatory cytokineDecreased secretion
Mitochondria Involved in producing stress signals for activationReduced stress

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of immune and inflammatory responses, cell proliferation, and survival. researchgate.netnih.gov The canonical NF-κB pathway is activated by a wide array of stimuli, including cytokines and pathogen-associated molecular patterns (PAMPs). researchgate.net This activation typically leads to the degradation of IκBα, an inhibitory protein, which allows NF-κB complexes to translocate to the nucleus and regulate the expression of target genes. researchgate.net

Studies have demonstrated that various compounds can modulate the NF-κB pathway. For instance, alginate oligosaccharides have been shown to suppress NF-κB activation in colonic tissues, which is associated with a reduction in pro-inflammatory cytokine levels. mdpi.com This effect is linked to the increased phosphorylation of AMP-activated protein kinase (AMPK), which in turn inhibits NF-κB activation. mdpi.com Similarly, certain mushroom extracts have been found to inhibit the phosphorylation of the NF-κB p65 subunit in macrophages, contributing to their anti-inflammatory effects. nih.gov The interplay between NF-κB and other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, is also crucial in mediating inflammatory responses. nih.gov

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. mdpi.comlibretexts.org mTOR forms two distinct protein complexes, mTORC1 and mTORC2, which have different upstream regulators and downstream targets. libretexts.org The mTOR pathway integrates signals from various sources, including growth factors, nutrients (such as amino acids), and cellular energy status. mdpi.comfrontiersin.org

Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer and metabolic disorders. mdpi.com The activation of mTORC1 promotes the synthesis of proteins, lipids, and nucleotides, essential processes for cell growth. libretexts.org Upstream signaling through pathways like PI3K/Akt can activate mTORC1. frontiersin.org For example, growth factors can activate the PI3K/Akt pathway, which in turn can phosphorylate and inhibit the TSC1/TSC2 complex, a negative regulator of mTORC1. libretexts.org The activation of mTORC1 is also dependent on the presence of amino acids, which are sensed by a protein machinery located on the lysosomal surface. libretexts.org

ComplexKey FunctionsUpstream Activators
mTORC1 Promotes protein, lipid, and nucleotide synthesisGrowth factors (via PI3K/Akt), Amino acids
mTORC2 Regulates cell proliferation, survival, and cytoskeletonGrowth factors

Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. frontiersin.org The expression and secretion of BDNF are tightly regulated and play a critical role in learning and memory. frontiersin.org BDNF exerts its effects primarily by binding to the high-affinity receptor TrkB, a receptor tyrosine kinase. frontiersin.org

The binding of BDNF to TrkB initiates several downstream signaling cascades, including the mitogen-activated protein kinase (MAPK), phospholipase C-γ (PLCγ), and phosphatidylinositol-3-kinase (PI3K) pathways. frontiersin.orgmdpi.com These pathways ultimately lead to the activation of transcription factors, such as CREB, which mediate the transcription of genes essential for neuronal function. frontiersin.org

Recent research has highlighted the role of lactate (B86563) in modulating BDNF expression. mdpi.commdpi.com Lactate can increase BDNF expression in the brain through multiple mechanisms, including the activation of NMDA receptors and the stimulation of the PGC1α/FNDC5/BDNF pathway. mdpi.commdpi.com The lactate-induced upregulation of this pathway appears to be dependent on the activity of SIRT1, a deacetylase involved in cellular regulation. mdpi.com

Signaling PathwayRole in BDNF ExpressionKey Molecules
MAPK/ERK Mediates transcriptional activationTrkB, Ras, Raf, MEK, ERK, CREB
PLCγ Increases intracellular calcium levelsTrkB, PLCγ, IP3, DAG
PI3K/Akt Promotes cell survival and growthTrkB, PI3K, Akt
PGC1α/FNDC5 Upregulates BDNF expression in response to lactateLactate, SIRT1, PGC1α, FNDC5
Mammalian Target of Rapamycin (mTOR) Pathway Interactions

Investigations of Mechanisms Underlying Mutagenic Effects

Aminacrine and its derivatives, including this compound, are known for their mutagenic properties. ncats.iodrugbank.com These compounds belong to the class of acridines, which are intercalating agents that can insert themselves between the base pairs of DNA. ncats.iodrugbank.com This intercalation can lead to frameshift mutations, which involve the insertion or deletion of base pairs in the DNA sequence.

The mutagenic action of 9-aminoacridine, the active component of this compound, has been shown to inhibit DNA replication. nih.gov This inhibition occurs through two primary mechanisms. At lower concentrations, 9-aminoacridine interacts with the DNA template, destabilizing the growing point of the DNA strand. nih.gov This destabilization can lead to errors during replication, resulting in frameshift mutations. At higher concentrations, 9-aminoacridine can also interact directly with DNA polymerase, the enzyme responsible for DNA synthesis, further inhibiting the replication process. nih.gov

Chemical mutagens can be broadly categorized as either direct-acting or indirect-acting. ebsco.com Direct-acting mutagens can chemically modify DNA bases, leading to mispairing during replication. ebsco.com Indirect-acting mutagens, which include aromatic amines like the acridines, often require metabolic activation before they can interact with DNA. ebsco.com These compounds can cause bulky adducts in the DNA, which can be misread by DNA polymerase, leading to mutations. ebsco.com

Preclinical Efficacy and Biological Application Research

Antimicrobial Research Applications

Aminacrine, also known as 9-aminoacridine (B1665356), has been a subject of significant research interest for its potential antimicrobial applications. Its activity has been evaluated against a variety of bacterial and fungal pathogens, including those known for multidrug resistance.

Preclinical studies have investigated the efficacy of aminacrine and its derivatives against several clinically relevant bacterial pathogens.

Klebsiella pneumoniae : Research has shown that 9-aminoacridine (9-AA) demonstrates potent antimicrobial activity against K. pneumoniae, with Minimum Inhibitory Concentrations (MICs) reported to be between 8 to 16 μg/mL. asm.orgmedchemexpress.com The mechanism of its action involves interaction with bacterial DNA and the disruption of the proton motive force within the bacterium. medchemexpress.comnih.govresearchgate.net This activity extends to extensively drug-resistant and pan-drug-resistant strains of K. pneumoniae, highlighting its potential in combating challenging infections. nih.govresearchgate.net Furthermore, an antimicrobial coating containing aminacrine hydrochloride has demonstrated efficacy against K. pneumoniae. google.comgoogle.com

Escherichia coli : Aminacrine and its derivatives have shown inhibitory effects against E. coli. Novel branched peptides decorated with acridine (B1665455) moieties potently inhibited the growth of E. coli with MICs as low as 1–2 μg/mL. acs.org Conjugates of 9-aminoacridine have also exhibited broad-spectrum activity against E. coli. nih.gov Other studies have reported MIC values for aminacrine against E. coli at 4 mg/L. selleck.cn

Clostridioides difficile : The therapeutic potential of aminacrine against C. difficile has been explored in the context of its mechanism. Aminacrine is identified as an inhibitor of endosomal acidification, a process that can be targeted in anti-C. difficile strategies. nih.gov

A significant focus of aminacrine research is its potential to address the challenge of antimicrobial resistance (AMR). rsc.org Studies have shown that aminacrine derivatives may be useful against drug-resistant bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA). umn.edu

One promising strategy involves using 9-aminoacridine (9-AA) as an adjuvant to enhance the efficacy of existing antibiotics. nih.govresearchgate.net Research has demonstrated a synergistic effect when 9-AA is combined with rifampin, effectively combating multidrug-resistant K. pneumoniae. nih.govresearchgate.netresearchgate.net This combination not only shows potent antimicrobial activity but also reduces the frequency of resistance development to rifampin. asm.orgnih.govresearchgate.net Unlike other acridines such as proflavine (B1679165), for which resistance has been reported in MRSA, there are no known reports of clinical resistance to aminacrine derivatives. oup.com Laboratory-generated proflavine-resistant strains did not show cross-resistance to aminacrine. oup.com The mechanism for overcoming resistance is linked to aminacrine's ability to intercalate with bacterial nucleic acids. acs.org This property has also been exploited in research where 9-aminoacridine derivatives were linked to oligodeoxynucleotides to inhibit the expression of the blaTEM-1 β-lactamase gene, which confers resistance to ampicillin. mdpi.com

The application of aminacrine and its derivatives has been extended to antifungal research.

Candida albicans : This opportunistic fungal pathogen has been a key target in these studies. Branched peptides containing an acridine moiety have demonstrated potent growth inhibition of C. albicans, with MICs as low as 1–2 μg/mL. acs.org These peptides were also found to significantly inhibit biofilm formation. acs.org Other research has shown that conjugates of 9-aminoacridine exhibit broad-spectrum activity that includes C. albicans. nih.gov In broader screenings, aminacrine was identified as a compound that affects the growth of Candida lusitaniae strains harboring specific resistance-conferring mutations. nih.govbiorxiv.org

Aspergillus niger : The inhibitory activity of acridine-containing branched peptides has also been observed against Aspergillus niger. acs.org The acridine moiety appears to be related to this inhibitory effect. acs.org

Research into Overcoming Antimicrobial Resistance

Antiviral Research Applications

The biological activity of aminacrine extends to antiviral research, where it has been investigated for its effects on both RNA and DNA viruses. researchgate.net Its mechanism is often linked to its ability to intercalate into DNA and RNA. nih.gov

High-content screening studies have identified aminacrine as a potent inhibitor of several viruses, including RNA viruses. researchgate.net

Influenza A Virus and Rhinovirus : A notable study found that aminacrine, a topical antiseptic, was capable of inhibiting Influenza A virus (IAV) and Rhinovirus (RV). researchgate.netresearchgate.net

Flaviviruses : While direct studies on aminacrine are limited, related acridone (B373769) derivatives have been shown to elicit potent and selective antiviral activity against Dengue virus (DENV), a member of the flavivirus family. researchgate.net These derivatives demonstrated 50% effective concentration (EC₅₀) values between 2.5 and 5.5 μM. researchgate.net

Other RNA Viruses : Research has shown aminacrine and its derivatives possess a broader antiviral potential. Aminacrine was found to suppress Ebola virus (EBOV) replication in vitro by inducing an interferon response. nih.gov The related 9-aminoacridine derivative, quinacrine, strongly inhibited the replication of poliovirus and encephalomyocarditis virus. nih.govresearchgate.net

Aminacrine's antiviral properties also include activity against DNA viruses.

Herpes Simplex Virus (HSV) : In high-throughput screening assays, aminacrine was identified as a potent inhibitor of Herpes Simplex Virus type 1 (HSV-1). researchgate.netdntb.gov.ua Other research has pointed to the role of acridine derivatives in inhibiting the maturation of HSV. if-pan.krakow.pl

Poxviruses : In a screen of FDA-approved molecules, aminacrine was identified as an inhibitor of Vaccinia virus (VACV), a DNA poxvirus. ucl.ac.uk The study indicated that aminacrine likely acts by blocking the viral core activation step that occurs after the virus enters the host cell. ucl.ac.uk

Investigation of Host-Targeted Antiviral Mechanisms

Host-targeted antiviral strategies represent a promising approach to combat viral infections, focusing on modulating host cellular processes that are essential for viral replication. nih.gov This approach can offer broad-spectrum activity and a higher barrier to the development of viral resistance compared to drugs that directly target viral components. msdvetmanual.comnih.gov Viruses are obligate intracellular parasites that rely on the host cell's machinery for their replication, including pathways for energy production, protein synthesis, and nucleic acid replication. msdvetmanual.com

One of the key cellular processes that many viruses manipulate is the host's metabolic network, particularly the glycolytic pathway. nih.gov Viruses often reprogram host metabolism to increase the production of ATP, nucleotides, amino acids, and lipids necessary for viral replication and assembly. nih.gov This reprogramming can involve the upregulation of aerobic glycolysis, a phenomenon also observed in cancer cells. nih.gov The glycolytic pathway culminates in the production of pyruvate (B1213749), a critical metabolite that can either be converted to lactate (B86563) or enter the tricarboxylic acid (TCA) cycle for more efficient ATP production. nih.gov

Interfering with the host's glycolytic pathway can disrupt the supply of essential building blocks and energy for viral replication. nih.gov For instance, inhibiting key glycolytic enzymes can lead to a reduction in pyruvate production, thereby hampering viral replication. nih.gov Some antiviral strategies aim to inhibit specific host enzymes involved in glycolysis, such as AMP-activated protein kinase (AMPK), which acts as a cellular energy sensor. nih.gov

Furthermore, some antiviral agents work by enhancing the host's innate immune response. msdvetmanual.commdpi.com The immune system has its own mechanisms to combat viral infections, and some compounds can stimulate the production of antiviral cytokines and chemokines that inhibit viral replication. mdpi.com For example, interferons are cytokines that play a crucial role in the antiviral response by activating signaling pathways that lead to the expression of antiviral proteins. longdom.org The immunomodulatory properties of certain compounds can therefore contribute to their antiviral effects by bolstering the host's natural defenses. mdpi.comnih.gov

Anticancer Research Applications

Inhibition of Malignant Cell Proliferation in vitro

Aminacrine and its derivatives have been investigated for their potential to inhibit the growth of malignant cells. Research has shown that 9-aminoacridine (9AA), a related compound, exhibits selective toxicity towards tumor cells. nih.gov Studies on exogenous pyruvate have revealed its complex role in cancer cell proliferation. While it can inhibit the proliferation of some cancer cell types by repressing histone gene expression nih.gov, it can also facilitate the proliferation of hypoxic cells by sustaining ATP production. oncotarget.com

The antiproliferative effects of compounds targeting cancer cell metabolism are a significant area of research. For instance, inhibitors of pyruvate dehydrogenase kinase (PDK) are being explored as a strategy to force cancer cells away from glycolysis and towards oxidative phosphorylation, thereby inhibiting their growth. ijbs.com Similarly, inhibitors of lactate dehydrogenase A (LDHA), which converts pyruvate to lactate, have been shown to effectively inhibit cancer cell proliferation in vitro and in vivo. frontiersin.org

The mechanisms underlying the inhibition of cell proliferation often involve the modulation of key signaling pathways. For example, some anticancer agents have been shown to inhibit the PI3K/AKT/mTOR and MAPK pathways, which are crucial for cell growth and survival. nih.govresearchgate.net These pathways can be influenced by the metabolic state of the cell, highlighting the intricate link between metabolism and cell proliferation.

Table 1: In vitro Studies on the Inhibition of Malignant Cell Proliferation

Compound/AgentCell Line(s)Key Findings
Exogenous Pyruvate Various cancer cell linesInhibits proliferation by repressing histone gene expression. nih.gov
Exogenous Pyruvate Hypoxic cancer and non-cancer cellsFacilitates proliferation under hypoxic conditions by maintaining ATP levels. oncotarget.com
9-Aminoacridine (9AA) Tumor cellsExhibits selective toxicity and downregulates the p110γ subunit of PI3K. nih.gov
LDHA Inhibitors Cancer cellsInhibit proliferation by enhancing oxidative stress. frontiersin.org
PDK Inhibitors Cancer cellsInhibit tumorigenicity by shifting metabolism from glycolysis to oxidative phosphorylation. ijbs.com

Modulation of Cancer Cell Metabolic Reprogramming (Warburg Effect)

A hallmark of many cancer cells is a shift in metabolism towards aerobic glycolysis, a phenomenon known as the Warburg effect. nih.govimrpress.com In this process, cancer cells preferentially convert glucose to lactate, even in the presence of sufficient oxygen for mitochondrial oxidative phosphorylation (OXPHOS). nih.govmdpi.com This metabolic reprogramming is thought to provide cancer cells with a growth advantage by supplying them with the necessary building blocks for rapid proliferation. nih.gov

Pyruvate stands at a critical juncture in cellular metabolism, as it is the end product of glycolysis and can either be converted to lactate in the cytoplasm or be transported into the mitochondria to fuel the TCA cycle. imrpress.com The fate of pyruvate is a key determinant of whether a cell relies on glycolysis or OXPHOS for its energy needs. imrpress.com In many cancer cells, the enzyme pyruvate dehydrogenase (PDH), which converts pyruvate to acetyl-CoA for entry into the TCA cycle, is inhibited by pyruvate dehydrogenase kinases (PDKs). ijbs.com This inhibition shunts pyruvate away from the mitochondria and towards lactate production. ijbs.com

Targeting the metabolic reprogramming of cancer cells is a promising therapeutic strategy. nih.gov One approach is to inhibit the enzymes that promote the Warburg effect. For example, inhibitors of PDK can reactivate PDH, thereby promoting the flow of pyruvate into the TCA cycle and reversing the glycolytic phenotype. ijbs.com Similarly, inhibiting lactate dehydrogenase A (LDHA), the enzyme that converts pyruvate to lactate, can disrupt the Warburg effect and impair cancer cell proliferation. frontiersin.org

The "reverse Warburg effect" is another concept in cancer metabolism, where cancer-associated fibroblasts undergo aerobic glycolysis and secrete energy-rich metabolites like lactate and pyruvate. frontiersin.org These metabolites are then taken up by epithelial cancer cells and used in their mitochondrial TCA cycle to generate ATP, promoting their proliferation. frontiersin.org This highlights the metabolic symbiosis that can exist within the tumor microenvironment.

Table 2: Key Enzymes and Transporters in Cancer Cell Metabolic Reprogramming

Enzyme/TransporterFunctionRole in Cancer Metabolism
Pyruvate Dehydrogenase Kinases (PDKs) Inhibit the pyruvate dehydrogenase complex (PDC). ijbs.comOverexpressed in many cancers, leading to the suppression of mitochondrial respiration and promotion of the Warburg effect. ijbs.com
Lactate Dehydrogenase A (LDHA) Converts pyruvate to lactate. nih.govUpregulated in cancer cells, facilitating the Warburg effect and cell proliferation. frontiersin.org
Pyruvate Kinase M2 (PKM2) A rate-limiting enzyme in glycolysis. ijbs.comOverexpressed in many cancers, promoting aerobic glycolysis and providing a growth advantage. ijbs.com
Monocarboxylate Transporters (MCTs) Transport lactate and pyruvate across the cell membrane. mdpi.comFacilitate the exchange of lactate and pyruvate between glycolytic and oxidative cells within a tumor. mdpi.com

Studies on Drug Resistance Reversal in Cancer Models

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells become resistant to a wide range of structurally and functionally diverse anticancer drugs. nih.govfrontiersin.org One of the key mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which actively pump drugs out of the cancer cell. nih.gov This process is energy-dependent, relying on ATP produced by the cell's metabolic pathways. mdpi.com

The metabolic reprogramming of cancer cells, particularly their reliance on glycolysis, has been linked to drug resistance. nih.gov Therefore, targeting cancer cell metabolism presents a potential strategy to overcome MDR. By inhibiting the main energy-producing pathways in cancer cells, it may be possible to deplete the ATP required for drug efflux, thereby re-sensitizing resistant cells to chemotherapy. mdpi.com

Several studies have explored the potential of modulating metabolic pathways to reverse drug resistance. For example, in paclitaxel-resistant breast cancer cells, inhibiting LDHA activity was shown to re-sensitize the cells to the drug. nih.gov Similarly, inhibiting PDK4, an inhibitor of mitochondrial pyruvate dehydrogenase, reversed the resistance of hepatocellular carcinoma stem cells to sorafenib (B1663141) and cisplatin. nih.gov These findings suggest that by forcing a metabolic shift away from glycolysis and towards oxidative phosphorylation, it may be possible to overcome resistance to certain chemotherapeutic agents.

Furthermore, some natural products have been investigated for their ability to reverse MDR. These compounds may act through various mechanisms, including the inhibition of ABC transporters or the modulation of signaling pathways involved in drug resistance. frontiersin.org

Table 3: Strategies for Reversing Drug Resistance by Targeting Cancer Metabolism

TargetStrategyEffect on Drug Resistance
Lactate Dehydrogenase A (LDHA) Inhibition of LDHA activity. nih.govRe-sensitized paclitaxel-resistant breast cancer cells to paclitaxel. nih.gov
Pyruvate Dehydrogenase Kinase 4 (PDK4) Inhibition of PDK4. nih.govReversed resistance of hepatocellular carcinoma stem cells to sorafenib and cisplatin. nih.gov
Glutaminase Inhibition of glutaminase. nih.govIncreased sensitivity of ovarian cancer cells to chemotherapy. nih.gov
Glycolysis Glucose starvation or treatment with 2-deoxyglucose.Significantly reversed drug resistance in cisplatin-resistant gastric cancer cells. nih.gov

Anti-inflammatory and Immunomodulatory Research Applications

Pyruvate has demonstrated significant anti-inflammatory and immunomodulatory properties in various preclinical models. It acts as a scavenger of reactive oxygen species (ROS) and can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov Studies have shown that pyruvate can reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are involved in inflammatory processes. nih.gov

The immunomodulatory effects of pyruvate extend to its ability to influence immune cell function. For instance, in vitro studies have shown that pyruvate, particularly in combination with lactate, can enhance the production of the anti-inflammatory cytokine IL-10 by peripheral blood mononuclear cells, while attenuating the release of pro-inflammatory cytokines like IL-1β and IL-6. mdpi.com Ethyl pyruvate, a derivative of pyruvic acid, has also been shown to possess potent anti-inflammatory properties. frontiersin.orgfrontiersin.org It can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of many pro-inflammatory genes. mdpi.com

The immunomodulatory functions of certain compounds are also being explored in the context of antimicrobial therapies. nih.govmdpi.com Some antimicrobial peptides not only have direct antimicrobial activity but can also modulate the host's immune response to infection. mdpi.comnih.gov This can involve recruiting and activating immune cells to the site of infection and influencing the production of cytokines. nih.gov

Table 4: Anti-inflammatory and Immunomodulatory Effects of Pyruvate

EffectMechanismModel System
Inhibition of pro-inflammatory cytokines (TNF-α, IL-6) Inhibition of NF-κB signaling pathway. nih.govmdpi.comAnimal models of endotoxemia, LPS-stimulated macrophages. nih.govmdpi.com
Reduction of COX-2 and iNOS expression Downregulation of mRNA expression. nih.govLiver, ileal mucosa, and colonic mucosa in animal models with endotoxemia. nih.gov
Enhancement of anti-inflammatory cytokine (IL-10) production Increased expression and production. mdpi.comLPS-stimulated peripheral blood mononuclear cells. mdpi.com
Scavenging of reactive oxygen species (ROS) Direct chemical reaction. nih.govIn vitro and in vivo models. frontiersin.org

Neuroprotective and Neurodegenerative Disease Research Paradigms

Pyruvate has emerged as a promising neuroprotective agent due to its multifaceted effects on the central nervous system. f1000research.comnih.gov A key aspect of its neuroprotective action is its ability to combat three major pathologies associated with many neurological diseases: brain hypometabolism, oxidative stress, and neuroinflammation. nih.gov Pyruvate can serve as an energy substrate for the brain, increasing the resistance of neurons to ischemic conditions. f1000research.com

In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, pyruvate has shown potential in preclinical studies. googleapis.comneurodegenerationresearch.eufrontiersin.org For instance, chronic pyruvate treatment has been shown to reduce oxidative stress and hyperexcitability, and inhibit memory deficits in a mouse model of Alzheimer's disease. nih.gov It can also protect against neurotoxicity induced by factors such as β-amyloid. nih.gov The neuroprotective effects of pyruvate are also linked to its ability to inhibit the overactivation of poly-ADP ribose polymerase-1 (PARP-1), an enzyme that can deplete cellular NAD+ levels and contribute to neuronal death. nih.gov

Furthermore, the anti-inflammatory properties of pyruvate contribute to its neuroprotective profile. f1000research.com It can inhibit the expression of pro-inflammatory proteins in the brain, such as TNF-α and IL-6. nih.gov The combination of providing an alternative energy source, reducing oxidative stress, and dampening neuroinflammation makes pyruvate a compelling candidate for further investigation in the context of neurodegenerative disorders. explorationpub.com

Table 5: Neuroprotective Mechanisms of Pyruvate

MechanismEffectRelevance to Neurodegenerative Disease
Energy Metabolism Increases brain energy in the form of glycogen; increases neuronal resistance to ischemia. f1000research.comAddresses the brain hypometabolism seen in many neurodegenerative diseases. nih.gov
Oxidative Stress Reduction Directly reacts with and neutralizes reactive oxygen species like H₂O₂. nih.govCombats the oxidative damage implicated in the pathogenesis of neurodegenerative disorders. nih.gov
Anti-inflammatory Action Inhibits the expression of pro-inflammatory proteins like TNF-α and IL-6. nih.govMitigates the chronic neuroinflammation that contributes to neuronal damage. nih.gov
Inhibition of PARP-1 Overactivation Prevents the depletion of NAD+, thereby preserving cellular energy production. nih.govProtects neurons from a key pathway of cell death activated in various neurological insults. nih.gov
Reduction of Excitotoxicity Reduces neuronal overload with Ca²⁺ ions. nih.govProtects against the excessive neuronal stimulation that can lead to cell death.

Advanced Analytical and Research Methodologies in Aminacrine Pyruvate Studies

The elucidation of the biochemical and pharmacological properties of aminacrine pyruvate (B1213749) relies on a suite of sophisticated analytical and computational techniques. These methodologies provide deep insights into its molecular structure, interactions with biological targets, and structure-activity relationships.

Future Research Directions and Emerging Avenues for Aminacrine Pyruvate

While existing research has established a foundational understanding of aminacrine pyruvate (B1213749), its full potential in various research contexts remains to be unlocked. The following sections outline key areas where future investigations could yield significant advancements in our comprehension and application of this compound.

Q & A

Q. What standardized protocols are recommended for synthesizing and characterizing aminacrine pyruvate in laboratory settings?

this compound synthesis typically involves condensation reactions between aminacrine and pyruvic acid under controlled pH and temperature. Characterization requires multi-modal validation:

  • Structural analysis : Use nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) to confirm bond formation and purity .
  • Purity assessment : High-performance liquid chromatography (HPLC) with UV-Vis detection at 254 nm can quantify impurities; thresholds should align with ICH guidelines (e.g., <0.1% for major impurities) .
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) under ICH Q1A conditions to assess hydrolytic and oxidative stability .

Q. How can researchers detect and quantify this compound in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity (detection limits ≤1 ng/mL) and specificity:

  • Sample preparation : Protein precipitation with acetonitrile (3:1 v/v) followed by solid-phase extraction (C18 columns) reduces matrix interference .
  • Analytical parameters : Optimize collision energy (e.g., 20–35 eV) and monitor transitions (e.g., m/z 245 → 152 for this compound) .
  • Validation : Follow FDA bioanalytical guidelines for linearity (R² ≥0.99), precision (CV ≤15%), and recovery (85–115%) .

Q. What experimental controls are critical when studying this compound’s metabolic interactions?

  • Negative controls : Use pyruvate-free analogs (e.g., aminacrine alone) to isolate its synergistic effects .
  • Positive controls : Include known mitochondrial pyruvate transporter inhibitors (e.g., UK5099) to validate assay specificity .
  • Endpoint normalization : Measure ATP levels or lactate dehydrogenase (LDH) activity to account for cell viability variations .

Advanced Research Questions

Q. How can contradictory data on this compound’s mitochondrial transport mechanisms be resolved?

Discrepancies in transport kinetics (e.g., passive diffusion vs. carrier-mediated transport) require:

  • Comparative assays : Parallel experiments in wild-type vs. MPC1-knockout cell lines to assess protein dependency .
  • pH gradient manipulation : Test transport rates under varying extracellular pH (5.5–7.4) to evaluate proton-coupled symport hypotheses .
  • Data reconciliation : Apply Bayesian meta-analysis to integrate conflicting results, weighting studies by sample size and methodological rigor (e.g., blinding, replication) .

Q. What strategies optimize the design of in vivo studies evaluating this compound’s pharmacokinetics?

  • Dose-ranging studies : Use allometric scaling from in vitro IC50 values (e.g., 10–100 mg/kg in murine models) to establish therapeutic windows .
  • Tracer techniques : Incorporate isotopically labeled [13C]-pyruvate for dynamic tracking via hyperpolarized MRI, enabling real-time metabolic flux analysis .
  • Tissue-specific analysis : Apply microdialysis in target organs (e.g., brain, liver) to quantify compartmental distribution .

Q. How should researchers address reproducibility challenges in this compound’s bioactivity assays?

  • Standardized protocols : Adopt consensus guidelines for cell culture conditions (e.g., O2 levels, media glucose concentrations) to minimize batch variability .
  • Blinded analysis : Assign independent teams for data collection and interpretation to reduce observer bias .
  • Open data practices : Share raw HPLC/MS spectra and experimental logs via repositories like Zenodo to enable third-party validation .

Methodological Best Practices

Q. What computational tools are recommended for modeling this compound’s molecular interactions?

  • Docking simulations : Use AutoDock Vina with PyMOL visualization to predict binding affinities to mitochondrial carriers (e.g., MPC1/MPC2) .
  • Molecular dynamics (MD) : Run 100-ns simulations in GROMACS to assess conformational stability under physiological conditions (310 K, 1 atm) .
  • QSAR modeling : Apply Random Forest algorithms to correlate structural descriptors (e.g., logP, polar surface area) with transport efficiency .

Q. How can multi-omics approaches enhance understanding of this compound’s therapeutic mechanisms?

  • Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed genes (e.g., PDK4, LDHA) .
  • Metabolomics : Integrate LC-MS data with pathway analysis tools (e.g., MetaboAnalyst) to map perturbations in glycolysis/TCA cycles .
  • Proteomics : Use SILAC labeling to quantify MPC1/MPC2 expression changes post-treatment .

Data Presentation and Reporting

Q. What are the key elements of a rigorous methods section for this compound studies?

  • Reagent specifications : Catalog numbers, purity grades (e.g., ≥99% by HPLC), and solvent suppliers .
  • Instrument parameters : Column type (e.g., Agilent ZORBAX SB-C18, 2.1 × 50 mm), mobile phase gradients, and MS ionization modes .
  • Statistical tests : Justify ANOVA vs. non-parametric tests based on normality (Shapiro-Wilk test) and homogeneity of variance (Levene’s test) .

Q. How should conflicting findings be addressed in discussion sections?

  • Contextualize limitations : Highlight differences in model systems (e.g., immortalized cells vs. primary cultures) or dosing regimens .
  • Propose follow-up experiments : Suggest isothermal titration calorimetry (ITC) to resolve binding affinity disputes or CRISPR screens to identify genetic modifiers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.